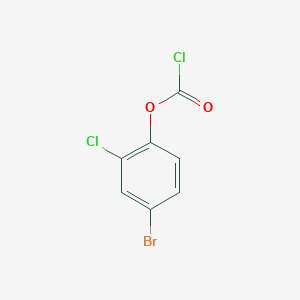

4-Bromo-2-chlorophenyl chloroformate

Description

4-Bromo-2-chlorophenyl chloroformate is a halogenated aryl chloroformate ester. Its molecular structure and the reactivity of its functional groups make it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the bromine and chlorine atoms on the phenyl ring, combined with the reactive chloroformate group, allows for a range of chemical transformations.

From a structural standpoint, this compound belongs to the family of halo-substituted aryl chloroformate esters. The core of the molecule is a benzene (B151609) ring substituted with a bromine atom at the fourth position and a chlorine atom at the second position relative to the chloroformate group. This arrangement of substituents is crucial to its chemical behavior.

The chloroformate functional group (-OCOCl) is an ester of carbonic acid and is known for its high reactivity, particularly as an acylating agent. The presence of the electron-withdrawing halogen atoms on the aromatic ring further influences the reactivity of the chloroformate moiety.

Table 1: Structural Details of this compound

| Feature | Description |

| IUPAC Name | 4-bromo-2-chlorophenyl carbonochloridate |

| Molecular Formula | C₇H₃BrCl₂O₂ |

| Aromatic Core | 1-bromo-3-chlorobenzene |

| Functional Group | Chloroformate |

The academic significance of this compound lies primarily in its utility as a building block in organic synthesis. The chloroformate group serves as a versatile handle for the introduction of a 4-bromo-2-chlorophenoxycarbonyl group into various molecules, a key step in the synthesis of certain targeted compounds.

Derivatives of 4-bromo-2-chlorophenol (B165030) have been investigated for their potential biological activities. For instance, compounds containing the 4-bromo-2-chlorophenyl moiety have shown inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the presence of halogen atoms on a phenyl ring can contribute to the antimicrobial properties of a compound. nih.gov

From a mechanistic perspective, the reactions of aryl chloroformates are of interest to physical organic chemists. The solvolysis of chloroformate esters, for example, can proceed through different mechanisms depending on the solvent and the structure of the aryl group. nih.gov The study of these reactions provides insights into reaction intermediates and transition states.

Current research involving this compound and related compounds is focused on the synthesis of novel molecules with potential applications in medicine and materials science. A key research area is the development of new synthetic methodologies that utilize this reagent to construct complex molecular architectures. For example, it can be used in the synthesis of biphenyl (B1667301) derivatives, which are known to have applications as anticancer agents. nih.gov

A significant challenge in working with this compound is managing its reactivity. The chloroformate group is sensitive to moisture and can readily hydrolyze. Additionally, reactions involving this compound must be carefully controlled to achieve the desired regioselectivity, especially when further modifications to the aromatic ring are intended. The presence of two different halogen atoms offers opportunities for selective cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for carbon-carbon bond formation. nih.gov

Table 2: Key Research Applications and Synthetic Challenges

| Research Area | Application/Challenge |

| Medicinal Chemistry | Synthesis of potential antimalarial and anticancer agents. nih.gov |

| Synthetic Methodology | Development of selective cross-coupling reactions. nih.gov |

| Reaction Control | Managing the high reactivity and moisture sensitivity of the chloroformate group. |

| Regioselectivity | Controlling the site of reaction in subsequent transformations of the aromatic ring. |

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |

InChI Key |

BAEUDKVDADYMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chlorophenyl Chloroformate

Precursor Synthesis: Advanced Approaches for 4-Bromo-2-chlorophenol (B165030) Production

The production of 4-bromo-2-chlorophenol is a critical step, requiring high regioselectivity to ensure the desired isomer is formed in high yield. The primary route involves the direct halogenation of 2-chlorophenol (B165306).

The hydroxyl group of 2-chlorophenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Since the ortho- position relative to the hydroxyl group is already occupied by a chlorine atom, electrophilic attack is directed primarily to the other ortho- (position 6) and para- (position 4) positions. The challenge lies in selectively brominating the para- position to yield 4-bromo-2-chlorophenol while minimizing the formation of the 6-bromo-2-chlorophenol isomer and polybrominated byproducts.

To enhance the regioselectivity of the bromination of 2-chlorophenol, various catalytic systems have been developed. These catalysts are crucial for directing the bromine electrophile to the desired para- position.

One highly effective catalyst is triethylamine (B128534) hydrochloride . This catalyst facilitates electrophilic substitution at the para- position, leading to remarkable yields of 4-bromo-2-chlorophenol. For instance, the bromination of 2-chlorophenol in the presence of triethylamine hydrochloride in a chlorobenzene (B131634) solvent can achieve a yield of 99.1%, with the unwanted 6-bromo-2-chlorophenol isomer constituting only 0.6% of the product mixture. google.com

Another advanced approach involves the use of nanopositioning catalysts . These catalysts, typically composed of a mixture of transition element hydrochlorides such as cupric chloride, zinc chloride, and silver chloride, offer precise control over the reaction. google.com The nanometer particle size of these catalysts provides a larger surface area and more uniform dispersion in the reaction medium, which is thought to contribute to the accurate positioning of the incoming electrophile. google.com The use of these nanocatalysts in the bromination of o-chlorophenol has been shown to produce 4-bromo-2-chlorophenol with purities exceeding 97%. google.com

| Catalyst | Solvent | Temperature (°C) | Yield of 4-Bromo-2-chlorophenol | Reference |

|---|---|---|---|---|

| Triethylamine hydrochloride | Chlorobenzene | 5–15 | 99.1% | google.com |

| Nanopositioning Catalyst (CuCl₂, ZnCl₂, AgCl) | None (Neat) | 15–60 | >97% (Purity) | google.com |

The choice of solvent significantly impacts the outcome of the halogenation of phenols. Solvent polarity can influence the ionization of both the phenol (B47542) and the halogenating agent, thereby affecting the reaction rate and product distribution. stackexchange.com

In the context of producing 4-bromo-2-chlorophenol, the bromination of 2-chlorophenol can be carried out in the presence of an inert solvent or in the absence of a solvent (melt bromination). google.com Suitable inert solvents include halogenated hydrocarbons like chlorobenzene, methylene (B1212753) chloride, chloroform (B151607), and carbon tetrachloride. google.com Non-polar solvents such as carbon disulfide (CS₂) or chloroform tend to suppress the ionization of the phenol and the bromine, which favors the formation of monobrominated products. stackexchange.comaskfilo.com

Conversely, polar solvents like water can facilitate the ionization of the phenol to the more strongly activating phenoxide ion, potentially leading to polyhalogenation. stackexchange.com Therefore, for the selective synthesis of 4-bromo-2-chlorophenol, non-polar or moderately polar, inert solvents are preferred to control the reactivity and prevent the formation of di- or tri-brominated byproducts. google.comaskfilo.com

| Solvent Type | Example Solvent | Effect on Reactivity | Primary Product(s) | Reference |

|---|---|---|---|---|

| Non-polar | Carbon Disulfide (CS₂) | Low ionization of phenol and bromine | Mixture of ortho- and para-monobromophenols | stackexchange.comaskfilo.com |

| Polar | Water (Bromine Water) | Facilitates ionization to highly activated phenoxide ion | 2,4,6-Tribromophenol | stackexchange.com |

| Inert Halogenated | Chlorobenzene | Controlled reaction environment | High yield of 4-bromo-2-chlorophenol (with catalyst) | google.com |

While the direct bromination of 2-chlorophenol is a common route, alternative strategies can also be employed. One such method involves reversing the order of halogenation. For example, a synthetic pathway could start with 2-bromophenol, which is then subjected to a regioselective chlorination reaction at the para-position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, such as sulfuric acid, in a suitable solvent like acetonitrile. This method provides a different strategic approach to the target precursor.

Regioselective Halogenation of 2-Chlorophenol

Formation of the Chloroformate Functionality

Once the 4-bromo-2-chlorophenol precursor has been synthesized and purified, the final step is the conversion of the phenolic hydroxyl group into a chloroformate functionality. This transformation is typically achieved through a reaction with phosgene (B1210022) or a phosgene derivative.

The reaction of phenols with phosgene (COCl₂) is a standard method for producing phenyl chloroformates. chemicalbook.comgoogle.com The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene, with the subsequent elimination of hydrogen chloride (HCl). google.com

Due to the high toxicity and gaseous nature of phosgene, which makes it difficult to handle in a laboratory setting, solid and liquid phosgene equivalents are often preferred. guidechem.comkobe-u.ac.jpTriphosgene (B27547) , or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene. nih.govwikipedia.org In the presence of a nucleophilic catalyst, such as triethylamine or pyridine, one molecule of triphosgene can generate three molecules of phosgene in situ. guidechem.comnih.gov

The reaction of 4-bromo-2-chlorophenol with triphosgene would proceed in a suitable inert solvent. The presence of a base is typically required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the formation of the desired 4-bromo-2-chlorophenyl chloroformate. nih.govguidechem.com This method offers operational simplicity and enhanced safety compared to the direct use of phosgene gas. nih.gov

Reaction with Chloroformic Acid Analogues

The use of phosgene gas in chemical synthesis is fraught with hazards due to its extreme toxicity. Consequently, safer, solid or liquid phosgene equivalents, often referred to as chloroformic acid analogues, are preferred for the synthesis of chloroformates like this compound. Triphosgene, a stable, crystalline solid, is a commonly used and safer alternative to phosgene gas. nih.gov

The reaction involves the treatment of 4-bromo-2-chlorophenol with triphosgene in an inert organic solvent. This process is typically catalyzed by a tertiary amine or an organic amide. The reaction proceeds by the in-situ generation of phosgene from triphosgene, which then reacts with the phenol to form the desired chloroformate.

A general procedure for the synthesis of aryl chloroformates using triphosgene involves adding a solution of the corresponding phenol in an organic solvent to a mixture of triphosgene, a catalyst, and a base in the same or a different organic solvent. google.com The reaction is generally carried out at temperatures ranging from 0°C to ambient temperature. google.com

Table 1: General Conditions for Aryl Chloroformate Synthesis using Triphosgene

| Parameter | Condition | Reference |

|---|---|---|

| Phosgene Analogue | Triphosgene | google.com |

| Starting Material | Aryl/Substituted Aryl Alcohol (Phenol) | google.com |

| Solvent | Toluene, other inert organic solvents | google.com |

| Catalyst | Triethylamine, Dimethylformamide | google.com |

| Base | Sodium Carbonate, Potassium Carbonate | google.com |

| Temperature | 0°C to ambient | google.com |

| Reaction Time | 1 to 48 hours | google.com |

Diphosgene, a liquid, is another phosgene substitute that can be employed in a similar manner to triphosgene. wikipedia.org It offers the advantage of being a liquid, which can be easier to handle than a solid in some industrial settings. However, it shares the high toxicity of phosgene and must be handled with extreme care. wikipedia.org

Base-Catalyzed Esterification Approaches

The synthesis of this compound is effectively a base-catalyzed esterification process. The presence of a base is crucial for the reaction to proceed efficiently, as it serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.

In one approach, the phenol is first converted to its corresponding alkali metal phenoxide, such as sodium 4-bromo-2-chlorophenoxide. This is achieved by reacting 4-bromo-2-chlorophenol with a strong base like sodium hydroxide. The resulting phenoxide is then reacted with phosgene or a phosgene analogue in an inert solvent. google.com A patent describing the synthesis of phenyl chloroformate highlights the importance of adding the sodium phenolate (B1203915) slurry to the phosgene solution to achieve high yields. google.com

Alternatively, an organic base, such as a tertiary amine (e.g., triethylamine or pyridine), can be used in the reaction mixture. google.com The organic base acts as a scavenger for the HCl produced, driving the reaction to completion. The choice of base can influence the reaction rate and the purity of the final product. Inorganic bases like sodium carbonate or potassium carbonate are also employed, offering advantages in terms of cost and ease of removal from the reaction mixture. google.com

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic pathways for this compound is a critical aspect of its industrial production. The primary goals are to enhance the reaction yield, minimize the formation of byproducts, and develop scalable and safe manufacturing processes.

Yield Enhancement and Byproduct Minimization Strategies

High yields are a key objective in the synthesis of this compound. A patent for the preparation of phenyl chloroformate reports a yield of 98.3% using triphenyl phosphite (B83602) as a catalyst. google.com For the precursor, 4-bromo-2-chlorophenol, a yield of 99.1% has been achieved. google.com

A significant byproduct in the synthesis of aryl chloroformates is the corresponding diaryl carbonate (e.g., bis(4-bromo-2-chlorophenyl) carbonate). This impurity is formed by the reaction of the chloroformate product with unreacted phenoxide. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. One patent suggests that using an organic phosphorus compound as a catalyst can lead to a high purity of the aryl chloroformate with minimal carbonate byproduct. google.com Another strategy to reduce the formation of dicarbonate (B1257347) byproducts is to ensure a slight excess of the phosgenating agent and to maintain a low reaction temperature.

Table 2: Catalyst and Yield in Aryl Chloroformate Synthesis

| Catalyst | Product | Yield (%) | Carbonate Byproduct (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine | Phenyl Chloroformate | 97.6 | 1.7 | google.com |

| Triphenyl Phosphite | Phenyl Chloroformate | 98.3 | 1.4 | google.com |

Considerations for Scalable and Industrial Synthesis

For the large-scale industrial synthesis of this compound, several factors must be considered, including safety, efficiency, and cost-effectiveness. The use of hazardous materials like phosgene necessitates robust safety protocols and specialized equipment.

Process intensification through continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. A patent has described a method for the continuous flow synthesis of chloroformate compounds using triphosgene, which shortens reaction times and is more amenable to industrial-scale production. google.com Another patent details a continuous, concurrent flow process for producing various chloroformates, where the alcohol is atomized into the reactor, and the reaction occurs in the fog phase. google.com This method allows for efficient separation of the product from the HCl byproduct. google.com

The choice of phosgenating agent is also a critical consideration for industrial synthesis. While phosgene is highly efficient, its toxicity is a major drawback. Triphosgene is a safer alternative that is increasingly being adopted in industrial processes. google.com The development of catalytic systems that allow for the efficient use of these safer reagents is an ongoing area of research.

Applications of 4 Bromo 2 Chlorophenyl Chloroformate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The structural features of 4-bromo-2-chlorophenyl chloroformate make it an important intermediate for synthesizing complex molecular architectures. The chloroformate group provides a reactive site for forming esters, carbonates, and carbamates, while the halogenated phenyl ring offers positions for further functionalization, typically through cross-coupling reactions.

The 4-bromo-2-chlorophenol (B165030) moiety, which is the core of this compound, is a recognized structural component in biologically active compounds. This makes the chloroformate an important precursor for synthesizing new therapeutic agents and crop protection chemicals.

Pharmaceutical Scaffolds: Compounds containing the 4-bromo-2-chlorophenyl structure have demonstrated significant biological activity. For instance, derivatives have shown promising in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial properties in various compounds. nih.gov The chloroformate allows for the linkage of this key scaffold to other molecular fragments to explore new potential drugs.

Agrochemicals: The organophosphate pesticide profenofos (B124560), chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a prominent example of an agrochemical built upon this scaffold. nih.govnih.gov In the environment and through metabolism, profenofos breaks down to 4-bromo-2-chlorophenol, which serves as a specific biomarker for exposure. nih.govplantarchives.org The synthesis of profenofos and related pesticides can utilize intermediates derived from 4-bromo-2-chlorophenol, establishing this compound as a relevant precursor for creating such agrochemicals.

Beyond life sciences, this compound is a building block for creating functional materials with specific physical and chemical properties. Its ability to react with various nucleophiles allows for its incorporation into larger molecular systems, such as liquid crystals or polymers.

A notable example is the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. nih.gov In this synthesis, the parent compound, 4-bromo-2-chlorophenol, is reacted with a biphenyl (B1667301) carboxylic acid derivative. nih.gov The resulting molecule exhibits interesting structural properties, including specific torsion angles and intermolecular interactions mediated by the halogen atoms, which are relevant for the design of crystalline materials. nih.govresearchgate.net The study of such molecules contributes to the field of crystal engineering and the development of materials with potential non-linear optical (NLO) properties. nih.gov

Reagent for Specific Functional Group Transformations

The high reactivity of the chloroformate group makes this compound a useful reagent for specific chemical reactions, enabling chemists to modify and protect functional groups or to introduce the 4-bromo-2-chlorophenoxy group into a molecule.

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in unwanted side reactions. organic-chemistry.orgwikipedia.orglibretexts.org Chloroformates are widely used for the protection of amines by converting them into stable carbamate (B1207046) derivatives. organic-chemistry.orgnbinno.com

The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the chloroformate, resulting in the formation of a carbamate and elimination of hydrochloric acid. This strategy is fundamental in peptide synthesis, where the N-terminus of an amino acid must be protected to allow for controlled peptide bond formation. nbinno.comnih.gov While specific examples citing this compound in peptide synthesis are not prevalent, its reactivity profile is consistent with that of other aryl chloroformates, like 4-nitrophenyl chloroformate, which are used for this purpose. nbinno.com The resulting 4-bromo-2-chlorophenoxycarbonyl (Boc-Cl) group would offer a distinct cleavage profile compared to more common protecting groups.

| Functional Group | Reagent | Resulting Protected Group | General Application |

| Primary/Secondary Amine (R-NH₂) | This compound | Carbamate (R-NH-CO-O-Ar) | N-protection in peptide synthesis and other organic syntheses |

| Alcohol (R-OH) | This compound | Carbonate (R-O-CO-O-Ar) | Hydroxyl group protection or derivatization |

Ar represents the 4-bromo-2-chlorophenyl group.

The chloroformate functional group can participate directly in cross-coupling reactions. Research has demonstrated that various chloroformates can react with organometallic reagents, such as organocopper reagents derived from Grignard reagents, to yield esters in a highly efficient manner. organic-chemistry.org This method provides a direct route to ester synthesis by forming a new carbon-carbon bond at the carbonyl group, replacing the chlorine atom. organic-chemistry.org

Furthermore, the presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up possibilities for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.govresearchgate.netnih.gov The differential reactivity of aryl bromides and chlorides allows for selective functionalization at the bromine position first, followed by a subsequent reaction at the less reactive chlorine position. This makes the compound a versatile scaffold for building complex, multi-substituted aromatic systems. nih.gov

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This compound is an excellent reagent for derivatizing molecules containing nucleophilic functional groups like alcohols and amines.

The reaction with an alcohol or phenol (B47542) yields a carbonate, while reaction with an amine yields a carbamate. smolecule.com These reactions are useful for:

Utility in Analytical Method Development

The development of sensitive and reliable analytical methods is crucial for the accurate quantification of various compounds in complex matrices. Derivatization, a technique used to convert an analyte into a product that is more amenable to analysis, plays a significant role in this process. This compound is a reagent with potential utility in analytical method development, particularly as a derivatizing agent for chromatographic techniques. Its chemical structure is designed to react with specific functional groups, thereby modifying the analyte's properties to enhance its detectability and separation.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many biologically and environmentally relevant molecules, such as amino acids, organic acids, and phenols, are non-volatile or thermally labile, making their direct analysis by GC challenging. nih.gov Derivatization is often employed to overcome these limitations by converting polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net

Chloroformates, as a class of reagents, are well-established for this purpose. nih.gov Reagents like ethyl chloroformate (ECF) and isobutyl chloroformate (IBCF) have been successfully used to derivatize a wide range of analytes containing active hydrogen atoms, such as those in hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups. core.ac.uknih.gov The reaction involves the formation of a stable carbamate or carbonate derivative, which exhibits improved volatility and thermal stability, making it suitable for GC analysis. nih.gov

The derivatization reaction with a chloroformate typically proceeds rapidly in an aqueous or partially aqueous medium, which is advantageous for the analysis of biological samples. nih.govcore.ac.uk The presence of a catalyst, such as pyridine, is often required to facilitate the reaction, particularly for the esterification of carboxylic acids. nih.gov The general reaction scheme involves the nucleophilic attack of the active hydrogen-containing functional group on the carbonyl carbon of the chloroformate, leading to the elimination of hydrogen chloride and the formation of the derivative.

The use of this compound as a derivatizing agent in GC would follow these established principles. The key advantage of this specific reagent lies in the incorporation of bromine and chlorine atoms into the derivative. Halogenated compounds exhibit a strong response on an electron capture detector (ECD), a highly sensitive detector used in gas chromatography. This would enable the ultra-trace level detection and quantification of the derivatized analytes.

The table below summarizes the types of analytes that are amenable to derivatization with chloroformates and the resulting improvements in their GC analysis, which can be extrapolated to the potential applications of this compound.

| Analyte Class | Functional Group(s) | Typical Improvements in GC Analysis |

| Amino Acids | -NH2, -COOH | Increased volatility and thermal stability, improved peak shape, enhanced detector response. |

| Organic Acids | -COOH | Increased volatility, reduced polarity, allows for analysis of non-volatile acids. |

| Phenols | -OH | Increased volatility, reduced tailing, enhanced sensitivity with ECD. |

| Amines | -NH2 | Increased thermal stability, improved chromatographic separation of primary and secondary amines. |

| Fatty Acids | -COOH | Enables analysis of long-chain fatty acids by increasing their volatility. |

Detailed research findings on analogous chloroformates have demonstrated the effectiveness of this derivatization strategy. For instance, studies using ethyl chloroformate have shown excellent linearity and low limits of detection for various metabolites in biological fluids. core.ac.ukresearchgate.net The derivatization process is typically rapid and can be performed directly in the aqueous sample matrix, simplifying sample preparation. core.ac.uk The resulting derivatives are stable and provide sharp, symmetrical peaks in the chromatogram, leading to improved resolution and quantification. core.ac.uk

Advanced Spectroscopic and Computational Studies on 4 Bromo 2 Chlorophenyl Chloroformate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of 4-Bromo-2-chlorophenyl chloroformate.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, offers a powerful tool for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons. The substitution pattern on the phenyl ring—a bromine atom at position 4 and a chlorine atom at position 2—influences the chemical shifts and coupling patterns of the remaining three aromatic protons. The electron-withdrawing nature of the halogen substituents and the chloroformate group deshields the aromatic protons, causing them to resonate at lower fields.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. Distinct signals are expected for each of the six aromatic carbons and the carbonyl carbon of the chloroformate group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromo, chloro, and chloroformate substituents. The carbonyl carbon is typically observed at a characteristic downfield position.

Due to the lack of publicly available, specific high-resolution NMR data for this compound, the following table presents predicted chemical shift ranges based on data for structurally similar compounds such as 4-chlorophenyl chloroformate and 4-bromo-2-chlorophenol (B165030). nih.govnih.govchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons, specific shifts and couplings depend on the precise electronic environment. |

| ¹³C | 110 - 155 | Singlets | Aromatic carbons. |

| ¹³C | 150 - 165 | Singlet | Carbonyl carbon of the chloroformate group. |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for studying its conformational isomers.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the chloroformate group, typically appearing in the region of 1750-1800 cm⁻¹. Other characteristic absorptions include those for the C-O-C stretching, C-Cl stretching, and C-Br stretching vibrations. Aromatic C-H stretching and C=C ring stretching vibrations are also observable.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on studies of similar aromatic compounds. researchgate.netnih.govnih.govdntb.gov.ua

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Chloroformate) | 1750 - 1800 | 1750 - 1800 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1300 | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | 700 - 850 | Medium-Strong |

| C-Br Stretch | 500 - 650 | 500 - 650 | Medium |

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The presence of chlorine and bromine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, which aids in their identification. miamioh.edu

The fragmentation of phenyl chloroformates and related halogenated aromatic compounds typically involves several key pathways. libretexts.orgnih.govnih.gov For this compound, the expected fragmentation would include:

Loss of a chlorine radical from the chloroformate group to form an aroxycarbonyl cation.

Decarbonylation (loss of CO) from the aroxycarbonyl cation.

Loss of COCl to form the 4-bromo-2-chlorophenoxy radical cation.

Cleavage of the halogen atoms from the aromatic ring.

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will lead to complex and highly characteristic isotopic patterns in the mass spectrum. miamioh.edu

Quantum Chemical and Computational Modeling Approaches

Theoretical and computational methods provide a deeper understanding of the electronic structure, reactivity, and dynamics of this compound at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to:

Elucidate reaction mechanisms: The nucleophilic substitution reactions of phenyl chloroformates have been studied computationally, revealing details of associative and dissociative pathways. rsc.orgnih.gov DFT can be used to map the potential energy surface for reactions of this compound with various nucleophiles, identifying intermediates and transition states.

Analyze transition states: By calculating the geometry and energy of transition states, DFT provides insights into the activation barriers of reactions, which is crucial for understanding reaction kinetics. researchgate.net For instance, the solvolysis of phenyl chloroformates is believed to proceed through an addition-elimination mechanism, and DFT can be used to characterize the tetrahedral intermediate and the associated transition states. rsc.org

Computational studies on related compounds, such as 2-bromo-4-chlorophenol (B154644) derivatives, have utilized DFT to understand electronic properties and reactivity, which can be extended to the study of this compound. nih.govmdpi.com

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable information on:

Solvent effects: The reactivity of chloroformates is known to be significantly influenced by the solvent. nih.govnih.govresearchgate.netmdpi.com MD simulations can model the explicit interactions between this compound and solvent molecules, helping to explain observed kinetic solvent effects. osti.gov By simulating the system in different solvents, one can gain a microscopic understanding of how the solvent structure and dynamics at the solute-solvent interface affect the reaction pathway.

Intermolecular interactions: MD simulations can be used to study the aggregation behavior and intermolecular interactions of this compound in the condensed phase. This is important for understanding its physical properties and behavior in solution.

The integration of MD simulations with experimental data can lead to a more complete picture of the chemical and physical behavior of this compound in various environments. osti.gov

Prediction of Chemical Reactivity and Stereoselectivity

While specific computational studies exclusively targeting this compound are not prevalent in published literature, its reactivity can be predicted using established computational methodologies like Density Functional Theory (DFT). mdpi.com These methods are instrumental in modern chemistry for gaining mechanistic insight and predicting the outcomes of chemical reactions. rsc.org

DFT calculations would allow for the optimization of the molecule's ground-state geometry and the mapping of its electronic properties. Key indicators of reactivity, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined. For a chloroformate, the LUMO is expected to be localized on the carbonyl carbon (C=O), identifying it as the primary electrophilic site for nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, highlighting the electron-deficient carbonyl carbon as a site susceptible to reaction. dntb.gov.ua

Such computational models can predict the transition state energies for various reaction pathways, thereby determining the most likely mechanism. For reactions that could produce chiral products, these computational tools are also capable of predicting stereoselectivity by calculating the energy barriers for the formation of different stereoisomers. rsc.org

Linear Free Energy Relationships (LFER) and Grunwald-Winstein Analyses

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms. nih.govnih.gov For chloroformate esters, the most commonly applied LFER is the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis (k) with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.gov

The equation is expressed as: log(k/k₀) = lNT + mYCl

where:

k₀ is the rate of solvolysis in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to changes in solvent nucleophilicity.

m is the sensitivity of the substrate to changes in solvent ionizing power.

This analysis has been extensively applied to a variety of substituted phenyl chloroformates, providing a robust framework for understanding the reactivity of this compound. nih.govmdpi.com

Quantitative Evaluation of Solvolytic Mechanisms and Transition State Structures

The l and m values derived from Grunwald-Winstein analyses provide a quantitative evaluation of the transition state structure. A high l value (typically > 1.0) indicates significant nucleophilic participation from the solvent in the rate-determining step, characteristic of a bimolecular addition-elimination mechanism. psu.edu Conversely, a high m value (approaching 1.0) coupled with a low l value suggests a dissociative or SN1-like mechanism involving the formation of a cationic intermediate. nih.gov

For the parent phenyl chloroformate, extensive studies across a wide range of solvents have established l and m values that are considered benchmarks for the addition-elimination pathway. psu.edunih.govnih.gov The presence of electron-withdrawing bromo and chloro substituents on the phenyl ring of this compound is expected to make the carbonyl carbon more electrophilic. This increased electrophilicity facilitates nucleophilic attack by the solvent, reinforcing the likelihood of an addition-elimination mechanism. mdpi.com

The table below compares the Grunwald-Winstein parameters for phenyl chloroformate and related compounds, which serve as a model for predicting the behavior of this compound.

| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | Addition-Elimination | mdpi.com |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | mdpi.com |

| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.gov |

Development of Mechanistic Models for Chloroformate Reactivity

Kinetic studies on various chloroformates have led to the development of comprehensive mechanistic models. The reactivity of aryl chloroformates like this compound is predominantly governed by a bimolecular addition-elimination mechanism, sometimes referred to as an association-dissociation pathway. nih.govnih.gov

This mechanism involves two steps:

Rate-Determining Addition: A solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. nih.govpsu.edu The transition state for this step involves significant bond-making with the solvent, which is reflected in the large l values observed experimentally. mdpi.com

Fast Elimination: The tetrahedral intermediate rapidly collapses, expelling the chloride ion as a leaving group to form the final product.

Evidence supporting this model for phenyl chloroformates includes large kinetic solvent isotope effects (kMeOH/kMeOD), which indicate that the solvent is involved in the rate-determining step, likely through general-base catalysis. nih.govpsu.edu The consistently high sensitivity to solvent nucleophilicity (l ≈ 1.6) and moderate sensitivity to solvent ionizing power (m ≈ 0.5) across various substituted phenyl chloroformates strongly supports a uniform addition-elimination pathway where the addition step is rate-determining. mdpi.compsu.edu For this compound, this established model provides a reliable framework for predicting its solvolytic behavior.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Protocols

A primary focus of future research is the development of sustainable and green synthetic methods that minimize hazardous reagents and waste streams. This involves reimagining the fundamental chemistry of chloroformate synthesis to align with the principles of green chemistry.

The conventional synthesis of chloroformates relies on the reaction of an alcohol or phenol (B47542) with phosgene (B1210022), a highly toxic and hazardous gas. A significant research thrust is the development of safer, phosgene-free alternatives.

Phosgene Surrogates: Solid and liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) have been established as safer, easier-to-handle alternatives. kobe-u.ac.jp Triphosgene, a stable crystalline solid, can generate phosgene in situ, minimizing the risks associated with storing and handling gaseous phosgene. kobe-u.ac.jp However, these surrogates still produce phosgene, necessitating stringent safety protocols.

Photochemical Synthesis: A groundbreaking eco-friendly approach is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgnih.gov This method utilizes chloroform (B151607) (CHCl₃) as both the solvent and the phosgene precursor. kobe-u.ac.jporganic-chemistry.org By irradiating a chloroform solution containing an alcohol with UV light in the presence of oxygen, phosgene is generated in situ and consumed immediately to form the desired chloroformate. organic-chemistry.orgacs.org This technique offers significant safety advantages by avoiding the handling of phosgene or its surrogates and allows for one-pot conversions to subsequent products like carbonates and carbamates. organic-chemistry.orgnih.govacs.org

| Method | Phosgenation Agent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Traditional Method | Phosgene (COCl₂) Gas | High reactivity, established process | Extremely toxic, hazardous handling |

| Phosgene Surrogates | Triphosgene, Diphosgene | Safer to handle and store than phosgene gas | Still generates toxic phosgene in situ |

| Photo-on-Demand Synthesis | Chloroform (CHCl₃) + O₂ + UV Light | Avoids handling phosgene/surrogates, in situ generation and consumption, potential for one-pot reactions | Requires specialized photoreactor equipment |

Beyond replacing hazardous reagents, future methodologies will incorporate broader green chemistry principles into the entire lifecycle of 4-Bromo-2-chlorophenyl chloroformate synthesis.

Atom Economy: The photo-on-demand method exemplifies high atom economy, as chloroform serves as both reactant and solvent. kobe-u.ac.jp

Solvent Selection: Research is moving towards replacing traditional chlorinated solvents with greener alternatives where possible, or developing solvent-free conditions. For instance, in some flow chemistry applications, base catalysts like N-methylimidazole can form ionic liquids with the HCl byproduct, enabling carbonate synthesis without additional solvents. kobe-u.ac.jp

Waste Reduction: Continuous flow processes and chromatography-free purification protocols are being explored to minimize waste generation.

Energy Efficiency: Photochemical reactions and processes that operate at or near ambient temperature can significantly reduce the energy consumption associated with traditional synthesis, which may require heating or cooling. kobe-u.ac.jp

Exploration of Novel Catalytic Systems for Chloroformate Reactions

Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and novel molecular architectures. Future research will focus on developing new catalytic systems for reactions involving this compound.

This compound is a powerful acylating agent. A key area of future research is harnessing this reactivity in asymmetric synthesis to create chiral molecules. Acylative desymmetrization of meso-diols is a powerful strategy for producing optically active compounds, which are crucial building blocks for pharmaceuticals and agrochemicals. organic-chemistry.orgresearchgate.net

Chiral heteroaromatic N-oxides have emerged as highly effective organocatalysts in a variety of asymmetric transformations. nih.govnih.gov These catalysts function as strong Lewis bases and can activate acylating agents. nih.gov In the context of acylative desymmetrization, a chiral N-oxide catalyst could react with this compound to form a highly reactive chiral acylpyridinium intermediate. This intermediate would then selectively acylate one of the two enantiotopic hydroxyl groups of a meso-diol, yielding a chiral monoester with high enantiomeric excess. researchgate.netorganic-chemistry.org This approach represents a significant opportunity to use achiral starting materials to generate valuable chiral products.

While many current syntheses use homogeneous catalysts (catalysts dissolved in the reaction mixture), a shift towards heterogeneous catalysis offers substantial green chemistry benefits. Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their separation from the product.

For the synthesis of this compound, research could focus on developing solid catalysts to replace soluble bases or activators. For example, supported amine catalysts or solid bases could be used in reactions with phosgene surrogates, allowing for easy filtration and reuse of the catalyst, thereby reducing waste and processing costs. Similarly, in subsequent reactions where the chloroformate is used as a reagent, solid catalysts could be developed to facilitate product formation and purification.

Integration with Advanced Reaction Technologies

The integration of advanced reactor technologies is set to revolutionize the synthesis of specialty chemicals by offering unprecedented control over reaction conditions, enhancing safety, and improving scalability.

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, is particularly well-suited for the synthesis of chloroformates. google.com Reacting hazardous chemicals like phosgene (or its in situ generated forms) in a small, well-controlled flow reactor significantly improves safety compared to large-scale batch reactors. google.comgoogle.com The high surface-area-to-volume ratio in these reactors allows for superior heat management, preventing thermal runaways, and precise control over reaction time and temperature, often leading to higher yields and purity. mdpi.com

Furthermore, the photochemical synthesis of chloroformates is ideally suited for integration with flow technology. A flow photoreactor system allows for efficient and uniform irradiation of the reactant stream, maximizing the conversion of chloroform to phosgene and its subsequent reaction. acs.orgkobe-u.ac.jp This combination of photochemistry and flow chemistry represents a state-of-the-art manufacturing platform that is safer, more efficient, and scalable, paving the way for the industrial production of this compound through greener methodologies. acs.orgkobe-u.ac.jp

Continuous Flow Chemistry and Microfluidic Reactor Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of this technology to reactions involving this compound could be a significant area of future research.

Potential Research Focus:

Improved Safety: As a reactive chloroformate, its synthesis and subsequent reactions could be performed more safely in a continuous flow reactor. The small reaction volumes at any given time minimize the risks associated with potential thermal runaways or pressure buildup.

Reaction Optimization: Microfluidic reactors would allow for the rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. This could lead to the development of highly optimized and efficient processes for the synthesis of derivatives.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly exploring a wide range of reaction variables to discover new transformations or to optimize existing ones. unchainedlabs.com Applying HTS to the reactivity of this compound could accelerate the discovery of novel derivatives and applications.

Potential Research Focus:

Catalyst Screening: HTS could be employed to screen libraries of catalysts for reactions involving this compound, such as in the formation of carbonates or carbamates. This would facilitate the rapid identification of catalysts that provide superior yield, selectivity, or milder reaction conditions.

Substrate Scope Expansion: By reacting this compound with a diverse library of nucleophiles (e.g., amines, alcohols, thiols) in a high-throughput format, researchers could quickly map out its reactivity and identify novel classes of compounds with potentially useful biological or material properties.

Kinetic Profiling: Automated sampling and analysis, often integrated into HTS platforms, would allow for the collection of detailed kinetic data across a wide range of conditions, leading to a more profound understanding of the reaction mechanism. unchainedlabs.com

Design and Synthesis of Novel Derivatives with Tailored Reactivity Profiles

The reactivity of the chloroformate group is highly dependent on the electronic nature of the attached phenyl ring. The presence of both a bromo and a chloro substituent on the phenyl ring of this compound offers a unique electronic profile that can be further modified.

Potential Research Focus:

Modulating Electrophilicity: Future research could focus on synthesizing analogues where the number and position of halogen substituents are varied. This would create a library of chloroformate reagents with finely tuned electrophilicity, allowing for selective reactions with a wider range of nucleophiles. For instance, comparing its reactivity to analogues like 4-Bromophenyl chloroformate or 4-Chlorophenyl chloroformate could provide insights into the combined electronic effects of the two halogen atoms. sigmaaldrich.comsigmaaldrich.com

Introducing Functional Groups: Derivatives could be designed where additional functional groups are incorporated onto the phenyl ring. These groups could serve as handles for subsequent transformations, enabling the construction of complex molecules, or they could be designed to impart specific properties, such as fluorescence or water solubility.

Bioactive Conjugates: The 4-bromo-2-chlorophenyl moiety is found in compounds with potential antimalarial activity. nih.gov Future work could involve using this compound as a linker to attach this specific halogenated phenyl group to other bioactive molecules, peptides, or polymers to create novel conjugates with tailored therapeutic or diagnostic properties.

Deeper Mechanistic Insights into Electrophilic Carbonyl Chemistry with Complex Substrates

A thorough understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing more efficient synthetic routes. While the general reactivity of chloroformates is known, detailed mechanistic studies involving complex substrates are often lacking.

Potential Research Focus:

Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, could be used to model the reaction pathways between this compound and various nucleophiles. youtube.com This would provide theoretical insights into transition state energies, reaction barriers, and the influence of the halogen substituents on reactivity, guiding experimental design.

Kinetic Studies: Detailed kinetic analysis of reactions with sterically hindered or electronically complex substrates would illuminate the factors controlling the reaction rate and selectivity. This could involve techniques like stopped-flow spectroscopy or in-situ reaction monitoring (e.g., via NMR or IR spectroscopy).

Intermediate Trapping: For reactions that may proceed through unstable intermediates, experiments designed to trap or spectroscopically observe these species would provide direct evidence for the operative reaction mechanism. This is particularly relevant when reacting with multifunctional substrates where competing reaction pathways may exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.